1-[(2Z)-5-[4-(ethylsulfonyl)butyl]-1,3,4-thiadiazol-2(3H)-ylidene]-3-[3-(trifluoromethyl)phenyl]urea
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Overview
Description
3-{5-[4-(ETHANESULFONYL)BUTYL]-1,3,4-THIADIAZOL-2-YL}-1-[3-(TRIFLUOROMETHYL)PHENYL]UREA is a complex organic compound that features a thiadiazole ring, a trifluoromethyl group, and an ethanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[4-(ETHANESULFONYL)BUTYL]-1,3,4-THIADIAZOL-2-YL}-1-[3-(TRIFLUOROMETHYL)PHENYL]UREA typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Ethanesulfonyl Group: This step involves the reaction of the thiadiazole intermediate with ethanesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.
Formation of the Urea Moiety: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the ethanesulfonyl group.
Reduction: Reduction reactions can occur at the thiadiazole ring, potentially leading to ring-opening or other structural changes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to thiadiazole derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Materials Science: Its stability and reactivity make it useful in the synthesis of advanced materials, such as polymers or nanomaterials.
Industrial Chemistry: The compound can be used as a catalyst or intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3-{5-[4-(ETHANESULFONYL)BUTYL]-1,3,4-THIADIAZOL-2-YL}-1-[3-(TRIFLUOROMETHYL)PHENYL]UREA involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the ethanesulfonyl group can modulate its solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 3-{5-[4-(METHANESULFONYL)BUTYL]-1,3,4-THIADIAZOL-2-YL}-1-[3-(TRIFLUOROMETHYL)PHENYL]UREA
- 3-{5-[4-(PROPANESULFONYL)BUTYL]-1,3,4-THIADIAZOL-2-YL}-1-[3-(TRIFLUOROMETHYL)PHENYL]UREA
Uniqueness
The presence of the ethanesulfonyl group in 3-{5-[4-(ETHANESULFONYL)BUTYL]-1,3,4-THIADIAZOL-2-YL}-1-[3-(TRIFLUOROMETHYL)PHENYL]UREA distinguishes it from similar compounds. This group can influence the compound’s solubility, reactivity, and biological activity, making it a unique candidate for various applications.
Properties
Molecular Formula |
C16H19F3N4O3S2 |
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Molecular Weight |
436.5 g/mol |
IUPAC Name |
1-[5-(4-ethylsulfonylbutyl)-1,3,4-thiadiazol-2-yl]-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C16H19F3N4O3S2/c1-2-28(25,26)9-4-3-8-13-22-23-15(27-13)21-14(24)20-12-7-5-6-11(10-12)16(17,18)19/h5-7,10H,2-4,8-9H2,1H3,(H2,20,21,23,24) |
InChI Key |
ALAGDEJOKPYIQW-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)CCCCC1=NN=C(S1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
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